molecular formula C20H26N6O B13354916 N-[1-(2-methylpropyl)-1H-indol-4-yl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

N-[1-(2-methylpropyl)-1H-indol-4-yl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

Cat. No.: B13354916
M. Wt: 366.5 g/mol
InChI Key: SJAAVFZASUIFDP-UHFFFAOYSA-N
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Description

N-(1-isobutyl-1H-indol-4-yl)-1-(1H-tetraazol-1-yl)cyclohexanecarboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a complex structure that includes an indole ring, a tetraazole ring, and a cyclohexane carboxamide moiety, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-isobutyl-1H-indol-4-yl)-1-(1H-tetraazol-1-yl)cyclohexanecarboxamide typically involves multiple steps, starting from commercially available precursors. One possible synthetic route is as follows:

    Formation of the Indole Ring: The indole ring can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

    Introduction of the Isobutyl Group: The isobutyl group can be introduced via alkylation of the indole nitrogen using an appropriate alkyl halide in the presence of a base such as potassium carbonate.

    Formation of the Tetraazole Ring: The tetraazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Cyclohexanecarboxamide Formation: The cyclohexanecarboxamide moiety can be introduced through an amide coupling reaction, where the carboxylic acid derivative of cyclohexane reacts with an amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for certain steps, as well as the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-isobutyl-1H-indol-4-yl)-1-(1H-tetraazol-1-yl)cyclohexanecarboxamide can undergo various types of chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydrogen atoms on the indole ring can be substituted with various electrophiles under Friedel-Crafts conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, acyl halides, Lewis acids such as aluminum chloride.

Major Products

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Amine derivatives.

    Substitution: Alkylated or acylated indole derivatives.

Scientific Research Applications

    Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders or cancer.

    Pharmacology: It can be used in studies to understand its interaction with biological targets, such as receptors or enzymes.

    Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(1-isobutyl-1H-indol-4-yl)-1-(1H-tetraazol-1-yl)cyclohexanecarboxamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as receptors, enzymes, or ion channels, modulating their activity. The indole and tetraazole rings could play a crucial role in binding to these targets, while the cyclohexanecarboxamide moiety may influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    N-(1-isobutyl-1H-indol-4-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide: A similar compound with a slight variation in the structure.

    N-(1-isobutyl-1H-indol-4-yl)-1-(1H-imidazol-1-yl)cyclohexanecarboxamide: Another compound with an imidazole ring instead of a tetraazole ring.

Uniqueness

N-(1-isobutyl-1H-indol-4-yl)-1-(1H-tetraazol-1-yl)cyclohexanecarboxamide is unique due to the presence of both indole and tetraazole rings, which can provide distinct binding interactions and reactivity compared to similar compounds. This uniqueness can be leveraged in the design of new drugs or materials with specific properties.

Properties

Molecular Formula

C20H26N6O

Molecular Weight

366.5 g/mol

IUPAC Name

N-[1-(2-methylpropyl)indol-4-yl]-1-(tetrazol-1-yl)cyclohexane-1-carboxamide

InChI

InChI=1S/C20H26N6O/c1-15(2)13-25-12-9-16-17(7-6-8-18(16)25)22-19(27)20(10-4-3-5-11-20)26-14-21-23-24-26/h6-9,12,14-15H,3-5,10-11,13H2,1-2H3,(H,22,27)

InChI Key

SJAAVFZASUIFDP-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=CC2=C(C=CC=C21)NC(=O)C3(CCCCC3)N4C=NN=N4

Origin of Product

United States

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